An In-Depth Technical Guide to the Chemical Properties of [3-(2,2-Difluoroethyl)phenyl]boronic acid
An In-Depth Technical Guide to the Chemical Properties of [3-(2,2-Difluoroethyl)phenyl]boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3-(2,2-Difluoroethyl)phenyl]boronic acid, a fluorinated organoboron compound, has emerged as a valuable building block in modern medicinal chemistry and materials science. The strategic incorporation of the 2,2-difluoroethyl moiety onto the phenylboronic acid scaffold imparts unique electronic properties and metabolic stability to molecules, making it an attractive component in the design of novel therapeutics and functional materials. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this versatile reagent, with a focus on practical insights for laboratory use.
The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds. The presence of the difluoroethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate by modulating its lipophilicity, metabolic stability, and binding interactions with biological targets.
Physicochemical Properties
Understanding the fundamental physicochemical properties of [3-(2,2-Difluoroethyl)phenyl]boronic acid is essential for its effective handling, storage, and application in chemical synthesis.
| Property | Value | Source/Comment |
| CAS Number | 1315331-48-2 | |
| Molecular Formula | C₈H₉BF₂O₂ | |
| Molecular Weight | 186.96 g/mol | |
| Appearance | White to off-white solid | General observation for arylboronic acids. |
| Melting Point | Data not available; expected to be a solid at room temperature. | |
| Solubility | Soluble in many polar organic solvents such as methanol, ethanol, THF, and DMSO. Poorly soluble in nonpolar solvents like hexanes.[1] | General solubility profile for phenylboronic acids. |
| Stability | Hygroscopic.[2] Prone to dehydration to form the corresponding boroxine (a trimeric anhydride) upon heating.[1] | Store in a cool, dry place under an inert atmosphere. |
Structural Elucidation:
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the structure and purity of [3-(2,2-Difluoroethyl)phenyl]boronic acid. The expected chemical shifts are as follows:
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¹H NMR: Aromatic protons will appear in the range of 7.0-8.0 ppm. The methylene protons of the difluoroethyl group will exhibit a triplet of triplets due to coupling with both the fluorine atoms and the adjacent methylene group. The hydroxyl protons of the boronic acid are often broad and may exchange with residual water in the solvent.
-
¹³C NMR: Aromatic carbons will resonate between 120-140 ppm. The carbon bearing the boronic acid group will be deshielded. The carbon of the difluoroethyl group will show a triplet due to C-F coupling.
-
¹⁹F NMR: A triplet is expected for the two equivalent fluorine atoms, with coupling to the adjacent methylene protons.
-
¹¹B NMR: A single, broad peak is characteristic of the trigonal planar boronic acid, typically appearing in the range of 25-35 ppm.[3][4][5]
Synthesis and Reactivity
The synthesis of [3-(2,2-Difluoroethyl)phenyl]boronic acid typically proceeds through a lithiation-borylation sequence starting from the corresponding aryl bromide.
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of [3-(2,2-Difluoroethyl)phenyl]boronic acid.
Experimental Protocol: Synthesis of [3-(2,2-Difluoroethyl)phenyl]boronic acid
This protocol is a representative example based on established methods for the synthesis of arylboronic acids.[6] Caution: This reaction should be performed by trained chemists in a well-ventilated fume hood under an inert atmosphere.
-
Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reaction Setup: The flask is charged with 1-bromo-3-(2,2-difluoroethyl)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the organolithium species.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again keeping the internal temperature below -70 °C.
-
Warming and Quenching: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C.
-
Extraction and Purification: The aqueous layer is separated, and the organic layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography on silica gel to afford [3-(2,2-Difluoroethyl)phenyl]boronic acid as a solid.
Causality in Experimental Choices:
-
Low Temperature (-78 °C): The lithiation reaction is highly exothermic and the resulting organolithium intermediate is unstable at higher temperatures. Maintaining a low temperature is critical to prevent side reactions and decomposition.
-
Inert Atmosphere (Nitrogen): Organolithium reagents are extremely reactive towards oxygen and moisture. An inert atmosphere is essential to prevent quenching of the reagent and ensure a high yield.
-
Triisopropyl Borate: This borate ester is a common choice for these reactions due to its reactivity and the relative ease of hydrolysis of the resulting boronate ester.
-
Acidic Workup: The acidic workup is necessary to hydrolyze the boronate ester intermediate to the final boronic acid product.
Reactivity in Suzuki-Miyaura Coupling
[3-(2,2-Difluoroethyl)phenyl]boronic acid is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of biaryl structures.[7][8][9]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general procedure and may require optimization for specific substrates.[10]
-
Reaction Setup: To a reaction vessel, add [3-(2,2-Difluoroethyl)phenyl]boronic acid (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water, or dioxane and water.
-
Reaction: The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C until the reaction is complete (monitored by TLC or LC-MS).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
Applications in Drug Discovery and Development
The unique properties conferred by the 2,2-difluoroethyl group make [3-(2,2-Difluoroethyl)phenyl]boronic acid a valuable tool in drug discovery. The C-F bond is exceptionally strong, and the CF₂ group can act as a bioisostere for other functional groups, such as a carbonyl or a hydroxyl group, while offering increased metabolic stability. The electron-withdrawing nature of the fluorine atoms can also influence the pKa of nearby functional groups and modulate the overall electronic properties of the molecule, potentially enhancing binding affinity to target proteins.
Safety and Handling
Arylboronic acids are generally considered to be of low to moderate toxicity. However, as with all chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[11][12]
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere, as the compound is hygroscopic.[2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
- Aggarwal, V. K., et al. (2015). Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation–Protodeboronation.
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Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]
- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products.
- Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol.
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SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
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- Google Patents. (n.d.). CA2117735A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Richichi, B., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 9(54), 31773-31780.
- Smith, M. K., & Smith, B. D. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076.
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
- Larrosa, I., et al. (2018).
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Myers, A. (n.d.). The Suzuki Reaction. Harvard University.
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Smith, M. K., & Smith, B. D. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
- Kim, K. H., et al. (2005). Design and Synthesis of Phenyl Boronic Acids and Benzothiophenones as Anticholinesterases. Bulletin of the Korean Chemical Society, 26(11), 1787-1790.
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ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
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Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]
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